
4-Aminopyridine-3-thiol hydrochloride
Overview
Description
4-Aminopyridine-3-thiol hydrochloride (CAS: 173069-45-9) is a hydrochloride salt of a pyridine derivative featuring an amino group at the 4-position and a thiol (-SH) group at the 3-position. It is widely used in pharmaceutical research as a synthetic intermediate, particularly in the development of small-molecule inhibitors and heterocyclic compounds . With a purity of ≥95% (HPLC), it is commercially available under the product code QM-7704 and molecular identifier MFCD19443800 .
Preparation Methods
Detailed Preparation Method
2.1 Starting Materials and Reaction Conditions
- Key Reactant: 2-aminopyridine-3-thiol
- Reagents: 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde (or similar electrophilic aldehydes)
- Catalyst: Zinc oxide nanoparticles (to improve reaction rate and yield)
- Solvent: Absolute ethanol
- Temperature: Room temperature
- Duration: Typically several hours under stirring
The thiol and amino groups on the pyridine ring participate in nucleophilic addition and condensation reactions with the aldehyde, resulting in the formation of the target compound. The presence of zinc oxide nanoparticles acts as a heterogeneous catalyst, facilitating the reaction by providing active sites and possibly stabilizing intermediates.
Example Procedure (Summarized)
Step | Description | Conditions |
---|---|---|
1 | Dissolve 2-aminopyridine-3-thiol in absolute ethanol | Room temperature |
2 | Add the aldehyde reagent slowly under stirring | Room temperature, continuous stirring |
3 | Add zinc oxide nanoparticles catalyst | Catalyst loading varies (e.g., 5-10 mol%) |
4 | Stir the reaction mixture for several hours (e.g., 4-6 hours) | Room temperature |
5 | Filter to remove catalyst and isolate product | Filtration, evaporation of solvent |
6 | Convert to hydrochloride salt by treatment with HCl | Controlled pH adjustment |
This method yields 4-aminopyridine-3-thiol hydrochloride with high purity, suitable for further research or application.
Alternative Synthetic Routes and Related Preparations
While direct literature on alternative synthetic routes for this compound is limited, related compounds such as 4-aminopyridine have been synthesized via well-established methods that could inspire modifications:
- Hofmann Degradation of Isonicotinamide: This method is used to prepare 4-aminopyridine by converting isonicotinamide through catalytic degradation under controlled temperature and pH conditions. Though this route is specific to 4-aminopyridine without the thiol group, it demonstrates the utility of amide degradation and pH control in pyridine amine synthesis.
Parameter | Details from Hofmann Degradation Method for 4-Aminopyridine |
---|---|
Starting Material | Isonicotinamide |
Catalyst | Specific catalytic system (not detailed) |
Temperature | 0–5°C initially, then raised to 70–80°C |
pH Control | Acidic (pH 1–2) then alkaline (pH 12–13) |
Isolation | Vacuum distillation, recrystallization from benzene |
Yield | High purity 4-aminopyridine |
This method highlights the importance of temperature and pH control, which could be adapted for thiol-containing derivatives with appropriate modifications.
Research Findings and Optimization Considerations
- Catalyst Role: Zinc oxide nanoparticles have been reported to enhance reaction efficiency, possibly by providing a surface for adsorption and activation of reactants.
- Solvent Choice: Absolute ethanol is preferred for its ability to dissolve both reactants and maintain reaction homogeneity.
- pH Control: Conversion to hydrochloride salt requires careful pH adjustment to ensure complete salt formation and solubility enhancement.
- Temperature: Mild conditions (room temperature) prevent decomposition of sensitive thiol groups.
- Purification: Filtration to remove catalyst followed by solvent evaporation and recrystallization ensures product purity.
Summary Table of Preparation Parameters
Parameter | Typical Value/Condition | Notes |
---|---|---|
Starting Material | 2-Aminopyridine-3-thiol | Commercially available or synthesized |
Solvent | Absolute ethanol | Ensures solubility and reaction homogeneity |
Catalyst | Zinc oxide nanoparticles | Enhances reaction rate and yield |
Temperature | Room temperature (20–25°C) | Mild conditions to preserve functional groups |
Reaction Time | 4–6 hours | Sufficient for completion |
pH for Salt Formation | Acidic (pH ~1–2) then neutralization | Ensures hydrochloride salt formation |
Purification Method | Filtration, solvent evaporation, recrystallization | For high purity product |
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the thiol (-SH) group. Common oxidizing agents and outcomes include:
Key Findings :
-
Disulfide formation predominates under mild conditions, enabling reversible redox behavior.
-
Strong oxidants like KMnO₄ lead to irreversible sulfonic acid derivatives, useful for synthesizing water-soluble analogs.
Reduction Reactions
The thiol group remains stable under most reduction conditions, while the pyridine ring can be hydrogenated:
Notable Observation : Ring hydrogenation alters biological activity by increasing membrane permeability .
Substitution Reactions
The amino and thiol groups participate in nucleophilic substitutions:
Thiol Group Reactivity
Amino Group Reactivity
Reagent | Product | Conditions |
---|---|---|
Nitrous acid (HNO₂) | Diazonium salt | 0–5°C, aqueous HCl |
Acetic anhydride | Acetylated derivative | Reflux, pyridine |
Mechanistic Insight : The amino group activates the pyridine ring for electrophilic substitution at the ortho/para positions .
Coupling Reactions
The compound serves as a ligand in metal-catalyzed cross-couplings:
Reaction Type | Catalyst | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 68–82% |
Ullmann | CuI/1,10-phenanthroline | C–N coupled products | 55–75% |
Application : Used to synthesize heterocyclic frameworks for pharmaceutical research.
Halogenation Reactions
Reactivity with halogens and interhalogens has been systematically studied (Table 1):
Table 1 : Halogenation products with ICl and Br₂
Reagent | Molar Ratio | Major Product | Structural Feature |
---|---|---|---|
ICl | 1:1 | [4-NH₂-C₅H₄N-1-ICl] | I–Cl bond retention |
Br₂ | 1:2 | {3,3',5'-Br₃-[C₅H₄N]₂}⁺[Br⁻] | Dibrominated pyridinium |
Key Findings :
-
ICl forms charge-transfer complexes without ring bromination .
-
Excess Br₂ induces electrophilic aromatic substitution and pyridinium salt formation .
Acid-Base Reactions
The hydrochloride salt undergoes reversible proton transfer:
-
Deprotonation : NaOH treatment liberates free 4-aminopyridine-3-thiol (pKa₁ ≈ 3.2 for -SH; pKa₂ ≈ 6.8 for -NH₃⁺).
-
Reprotonation : HCl gas restores salt form, enhancing crystallinity.
Scientific Research Applications
Chemical Properties and Structure
4-Aminopyridine-3-thiol hydrochloride is characterized by its molecular formula and a molecular weight of 162.64 g/mol. The compound features a pyridine ring with an amino group at the fourth position and a thiol group at the third position. These functional groups contribute to its reactivity and utility in various applications, including:
- Potassium Channel Modulation : Inhibition of voltage-gated potassium channels, which enhances neurotransmitter release.
- Chemical Reactivity : Participation in oxidation and substitution reactions, allowing for the synthesis of diverse derivatives.
Neurological Disorders
This compound is primarily recognized for its role in treating neurological conditions. Its mechanism involves blocking potassium channels, which prolongs action potentials in neurons. This property is particularly beneficial for patients with:
- Multiple Sclerosis (MS) : Clinical trials have shown that 4-aminopyridine improves walking ability in MS patients by enhancing nerve conduction. A long-term study indicated that 80-90% of patients who initially responded to treatment maintained benefits over 32 months .
- Spinal Cord Injury : Patients have reported improvements in sensory and motor functions, alongside reduced spasticity and pain following treatment with 4-aminopyridine .
Toxicology Studies
The compound has also been investigated for its potential as an antidote for certain types of poisoning. Studies indicate that it can reverse the effects of tetrodotoxin poisoning in animal models, although its efficacy in humans remains unconfirmed .
Material Science Applications
In addition to its pharmacological uses, this compound has applications in material science:
- Catalysts : The compound is utilized in developing advanced catalysts due to its thiol functionality, which can enhance catalytic activity through the formation of metal-thiol complexes.
- Sensors : Its ability to form stable complexes with metals makes it suitable for sensor development, particularly for detecting heavy metals or other environmental pollutants.
Synthesis and Chemical Reactions
The synthesis of 4-Aminopyridine-3-thiol typically involves introducing an amino group and a thiol group onto a pyridine ring through various chemical reactions. Common methods include:
- Reactions with Amines : Stirring 2-aminopyridine with specific reagents under controlled conditions can yield 4-Aminopyridine-3-thiol.
- Oxidation Reactions : Utilizing oxidizing agents like hydrogen peroxide can lead to the formation of disulfides or sulfonic acids from the thiol group.
- Substitution Reactions : The compound can undergo substitution reactions with alkyl halides or acyl chlorides under basic or acidic conditions.
Case Studies and Clinical Findings
Several studies highlight the efficacy of this compound in clinical settings:
Mechanism of Action
The mechanism of action of 4-Aminopyridine-3-thiol hydrochloride involves the inhibition of voltage-gated potassium channels . This inhibition leads to the elongation of action potentials and increased release of neurotransmitters, thereby enhancing neuronal signaling. The compound’s thiol group may also interact with various molecular targets, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and application-based differences between 4-aminopyridine-3-thiol hydrochloride and related pyridine derivatives:
Molecular weights marked with () are calculated based on empirical formulas due to lack of direct literature values.
Structural and Functional Differences
- Amino-Thiol vs. Amino-Hydroxyl Groups: The thiol group in this compound enhances nucleophilicity compared to hydroxyl-containing analogs like 2-amino-pyridin-3-ol hydrochloride, making it more reactive in metal coordination or disulfide bond formation .
- Dihydrochloride Salts: Compounds like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride and pyridoxamine dihydrochloride exhibit higher solubility in aqueous media compared to mono-hydrochloride derivatives, which is critical for in vitro assays .
- Substituent Complexity: Pyridoxamine dihydrochloride’s multi-functional groups (hydroxyl, hydroxymethyl) enable diverse biochemical interactions, whereas this compound’s simpler structure favors targeted synthetic modifications .
Biological Activity
Overview
4-Aminopyridine-3-thiol hydrochloride (CAS No. 173069-45-9) is a heterocyclic compound characterized by the presence of an amino group at the fourth position and a thiol group at the third position of a pyridine ring. This compound has garnered attention for its significant biological activities, particularly in the modulation of neuronal signaling through its interaction with voltage-gated potassium channels.
The primary mechanism of action for 4-Aminopyridine-3-thiol involves the inhibition of voltage-gated potassium channels . By blocking these channels, the compound prolongs action potentials, which leads to increased neurotransmitter release and enhanced neuronal signaling. This mechanism is particularly relevant in treating neurological disorders such as multiple sclerosis and Alzheimer's disease, where improved synaptic transmission is crucial.
4-Aminopyridine-3-thiol exhibits several important biochemical properties:
- Interaction with Enzymes : The compound can interact with various enzymes and proteins, influencing numerous biochemical pathways.
- Oxidation and Reduction : It can undergo oxidation to form disulfides or sulfonic acids and reduction to yield corresponding amines.
- Substitution Reactions : The compound can participate in substitution reactions leading to various substituted pyridine derivatives.
Applications in Research and Medicine
4-Aminopyridine-3-thiol has diverse applications across scientific fields:
Field | Application |
---|---|
Chemistry | Building block for synthesizing complex heterocyclic compounds |
Biology | Modulating biological pathways through protein interactions |
Medicine | Potential therapeutic effects in neurological disorders |
Industry | Development of advanced materials, including catalysts and sensors |
Case Studies
- Neurodegenerative Disease Treatment : A study evaluated the efficacy of 4-Aminopyridine in patients with multiple sclerosis. The results indicated that it significantly improved ambulation and reduced fatigue compared to other treatments like 3,4-diaminopyridine, highlighting its superior efficacy and tolerability .
- Peptide Derivatives : Research aimed at synthesizing new peptide derivatives of 4-Aminopyridine showed that these derivatives exhibited significantly lower toxicity compared to the parent compound. The acute toxicity was reduced by approximately 150 times, making them promising candidates for further development in treating neurodegenerative diseases .
Research Findings
Recent studies have explored the biological activity of 4-Aminopyridine-3-thiol in various contexts:
- Voltage-Gated Potassium Channel Modulation : Inhibition of these channels leads to prolonged action potentials and enhanced neurotransmitter release .
- Cytotoxicity Studies : New derivatives were tested against tumor cell lines, showing negligible growth-inhibitory effects, suggesting potential for therapeutic applications with reduced toxicity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Aminopyridine-3-thiol hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclization of precursor molecules (e.g., mercaptoacetic acid derivatives) followed by hydrochlorination. Critical steps include controlling reaction temperature (to avoid side reactions like oxidation) and using inert atmospheres for moisture-sensitive intermediates. Purification via recrystallization or column chromatography (using silica gel or reverse-phase HPLC) is essential. Purity validation should employ HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional chemical hygiene plans and Safety Data Sheets (SDS). Key steps include:
- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Engineering controls: Use fume hoods for weighing and reactions to minimize inhalation risks.
- Spill management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural confirmation : NMR (¹H/¹³C) for verifying amine, thiol, and pyridine moieties; FT-IR for functional group analysis (e.g., S-H stretch at ~2500 cm⁻¹).
- Purity assessment : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ≥95% purity threshold.
- Quantitative analysis : Titration with AgNO₃ for chloride content validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Discrepancies often arise from variations in hydration states or storage conditions. Validate literature data by:
- Re-measuring properties (e.g., melting point via DSC, solubility in DMSO/water) under controlled humidity.
- Cross-referencing with computational models (e.g., COSMO-RS for solubility predictions).
- Publishing detailed experimental conditions (e.g., pH, temperature) to enable reproducibility .
Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?
- Methodological Answer : Stability is pH-dependent due to thiol oxidation and amine protonation. Strategies include:
- Buffering solutions at pH 4–6 (prevents thiol deprotonation and disulfide formation).
- Adding antioxidants (e.g., 1 mM EDTA) to chelate metal catalysts.
- Storing aliquots at -20°C under nitrogen to inhibit hydrolysis .
Q. How can reaction yields be improved during scale-up synthesis of this compound?
- Methodological Answer :
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent polarity).
- Catalysis : Explore Pd/C or enzyme-mediated thiolation for regioselective coupling.
- In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation and adjust conditions in real time .
Q. What are the degradation pathways of this compound under accelerated stability testing, and how are degradation products identified?
- Methodological Answer : Stress testing (40°C/75% RH, 0.1 M HCl/NaOH) reveals:
- Oxidation : Disulfide dimer formation (detectable via LC-MS).
- Hydrolysis : Cleavage of the thiol group (monitor by TLC or NMR).
- Identification : Use high-resolution mass spectrometry (HRMS) and comparative retention times against synthetic standards .
Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., ion channels).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity using Gaussian or Schrödinger suites.
- ADMET prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .
Properties
IUPAC Name |
4-aminopyridine-3-thiol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVOUWHIWLPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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